molecular formula C10H10FN B13598864 3-(2-Fluoro-6-methylphenyl)propanenitrile

3-(2-Fluoro-6-methylphenyl)propanenitrile

Cat. No.: B13598864
M. Wt: 163.19 g/mol
InChI Key: ZEQJOFNXYMYWTM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methylphenyl)propanenitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(2-Fluoro-6-methylphenyl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluoro-3-methylphenyl)propanenitrile
  • 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanenitrile
  • 3-(2-Fluoro-4-methylphenyl)propanenitrile

Uniqueness

3-(2-Fluoro-6-methylphenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

3-(2-fluoro-6-methylphenyl)propanenitrile

InChI

InChI=1S/C10H10FN/c1-8-4-2-6-10(11)9(8)5-3-7-12/h2,4,6H,3,5H2,1H3

InChI Key

ZEQJOFNXYMYWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)CCC#N

Origin of Product

United States

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